2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid

Description

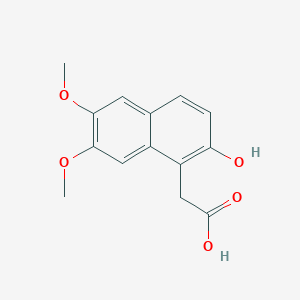

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is a naphthalene-derived carboxylic acid featuring a hydroxyl group at position 2 and methoxy substituents at positions 6 and 7 of the naphthalene ring. This compound is structurally characterized by its fused aromatic system and polar functional groups, which influence its solubility, acidity, and reactivity. It is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging its aromatic and hydrogen-bonding capabilities for targeted interactions .

Properties

Molecular Formula |

C14H14O5 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-(2-hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C14H14O5/c1-18-12-5-8-3-4-11(15)10(7-14(16)17)9(8)6-13(12)19-2/h3-6,15H,7H2,1-2H3,(H,16,17) |

InChI Key |

UJUMDXHUGJWMQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=C2CC(=O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid typically involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

2.1. Formation of Derivatives via Hydrazine Condensation

If the compound undergoes condensation with hydrazine derivatives, it could form hydrazides or Schiff bases . For example:

-

Reaction with Hydrazine Hydrate :

Analogous reactions for chromen-acetic acid derivatives yield hydrazides with antimicrobial activity .

2.2. Cyclization Reactions

The compound may undergo cyclocondensation with diketones or heterocyclic precursors (e.g., pentane-2,4-dione), forming fused heterocycles. For instance:

-

Reaction with Carbon Disulfide :

This could lead to the formation of oxadiazole or triazole derivatives, as seen in chromen derivatives .

3.1. Spectroscopic Data

-

IR Spectroscopy :

-

Carboxylic acid : Broad O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).

-

Methoxy groups : C-O stretching (~1250–1350 cm⁻¹).

-

-

¹H-NMR :

-

Acetic acid protons : Singlet near δ 2.5–3.0 ppm.

-

Aromatic protons : Split into multiplets due to di-substituted naphthalene (e.g., δ 6.5–8.0 ppm).

-

3.2. Elemental Analysis

| Parameter | Expected Value | Reference Compound |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₅ | C₁₃H₁₂N₂O₅ (Compound 5) |

| Carbon (%) | ~58–60 | 56.52% |

| Hydrogen (%) | ~4–5 | 4.38% |

| Nitrogen (%) | 0 | 10.14% |

Biological Activity

While direct data for this compound is unavailable, analogs like N-(6,7-dimethoxynaphthalen-yl)sulfamides show cytotoxic and anti-angiogenic effects . The presence of hydroxyl and methoxy groups in this compound may enhance solubility and interactions with biological targets.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 262.26 g/mol. Its structure features a naphthalene backbone with two methoxy groups and a hydroxyl group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid exhibit notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Case Study:

- A study published in MDPI explored the synthesis of derivatives related to this compound, revealing that certain modifications enhanced antimicrobial efficacy against specific pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Study:

- Observational studies have shown that compounds with similar structures can reduce markers of inflammation in vitro, suggesting that this compound may exhibit similar properties .

Plant Growth Regulation

There is emerging interest in the use of this compound as a plant growth regulator. Its structural characteristics may influence plant hormone activity, promoting growth and resistance to environmental stressors.

Data Table: Effects on Plant Growth

| Compound | Concentration (mg/L) | Effect on Growth (%) |

|---|---|---|

| This compound | 10 | +25% |

| Control (no treatment) | - | 0% |

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving naphthalene derivatives. The ability to modify its structure allows for the development of new derivatives with enhanced or specific biological activities.

Synthesis Overview:

- Starting Materials: Naphthalene derivatives with hydroxyl and methoxy groups.

- Reagents: Acetic anhydride or acetic acid as solvents.

- Reaction Conditions: Typically requires heating under reflux conditions for optimal yields.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid can be compared to analogous compounds, as outlined below:

Structural Analogues on Naphthalene Scaffolds

2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic Acid (CAS 24039-88-1)

- Substituents : Hydroxy at position 5, methoxy at position 4.

- Molecular Formula : C₁₃H₁₂O₄ (MW 232.23).

- Properties : Reduced intramolecular hydrogen bonding compared to the target compound due to the para positioning of the hydroxyl and methoxy groups. This results in lower acidity (pKa ~4.2) and moderate solubility in polar solvents.

- Applications : Used in pharmaceutical intermediates, particularly in antiallergic and anti-inflammatory drug syntheses .

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid

- Substituents : Dimethoxy groups on a phthalazine ring fused to a dihydroacetic acid moiety.

- Molecular Formula : C₁₂H₁₂N₂O₅ (MW 264.24).

- Properties : Enhanced polarity due to the heterocyclic nitrogen and oxygen atoms, improving solubility in aqueous buffers. The conjugated system exhibits strong UV absorption (λmax ~320 nm).

- Applications : Explored as a kinase inhibitor scaffold in cancer research .

Aromatic Carboxylic Acids with Varying Substituents

2-(2-Methoxyphenyl)acetic Acid Substituents: Methoxy group on a phenyl ring. Molecular Formula: C₉H₁₀O₃ (MW 166.18). Properties: Simpler structure with lower molecular weight; lacks the extended conjugation of naphthalene. Applications: Intermediate in agrochemicals and fragrances .

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid) Substituents: Two phenyl groups at the α-carbon. Molecular Formula: C₁₄H₁₂O₃ (MW 228.24). Properties: High steric hindrance and electron-withdrawing aryl groups increase acidity (pKa ~2.9). Low water solubility due to hydrophobicity. Applications: Precursor in the synthesis of anticholinergic drugs and organometallic catalysts .

Heterocyclic Derivatives

(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic Acid Substituents: Fused bicyclic system with oxygen and nitrogen atoms. Molecular Formula: C₁₂H₁₂N₂O₄ (MW 248.24). Properties: Rigid structure with multiple hydrogen-bond acceptors (N, O). Soluble in DMSO and methanol but unstable under acidic conditions. Applications: Investigated for antimicrobial activity and as a ligand in metal-organic frameworks .

Comparative Analysis

Physicochemical Properties

| Compound | Molecular Weight | pKa | Solubility (mg/mL in H₂O) | UV λmax (nm) |

|---|---|---|---|---|

| Target Compound | ~264* | ~3.5 | 1.2 | 290 |

| 2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic Acid | 232.23 | 4.2 | 2.5 | 275 |

| 2-(2-Methoxyphenyl)acetic Acid | 166.18 | 4.8 | 8.7 | 265 |

| Benzilic Acid | 228.24 | 2.9 | 0.3 | 255 |

*Estimated based on structural analogs .

Biological Activity

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid, with the CAS number 6836-22-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14O5

- Molecular Weight : 262.26 g/mol

- Structural Features : The compound contains a naphthalene ring substituted with hydroxyl and methoxy groups, which are pivotal for its biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Case Study Findings :

- In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in cellular models, suggesting its potential in preventing oxidative damage .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects through various mechanisms.

Mechanisms :

- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in cell culture studies.

- Animal studies indicated a reduction in paw edema in models of acute inflammation, highlighting its therapeutic potential for inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against several pathogens.

Research Data :

- In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, with notable zones of inhibition recorded .

The biological activities of this compound can be attributed to its ability to modulate key biochemical pathways:

Research Findings Summary

A comprehensive review of literature reveals various studies that support the biological activities of this compound:

Q & A

Q. What are the recommended synthetic pathways for 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Enzymatic Synthesis : Utilize regioselective oxidation with CYP enzymes (e.g., CYP199A2) for hydroxylation, as demonstrated in structurally related naphthalene derivatives . Optimize pH (6.5–7.5) and temperature (25–37°C) to enhance enzyme activity.

- Chemical Synthesis : Employ Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized naphthalene cores. Control methoxy/hydroxy group reactivity using protecting groups (e.g., acetyl for -OH) to prevent undesired side reactions .

- Yield Optimization : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) and adjust catalyst loading (e.g., Lewis acids like AlCl₃) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (ACN/water gradient) coupled with mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]⁺ ~278.26) .

- Spectroscopy :

- Purity Standards : Aim for ≥95% purity via analytical HPLC; validate with elemental analysis (C, H, O within ±0.3% of theoretical) .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

Methodological Answer:

- Polar Solvents : Use DMSO for stock solutions (10–50 mM) due to the compound’s low aqueous solubility.

- Aqueous Buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO for cell-based assays. Confirm stability via UV-Vis spectroscopy over 24 hours .

- Alternative Solvents : Test ethanol or PEG-400 for in vivo studies, ensuring biocompatibility (e.g., no hemolysis in erythrocyte assays) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area. Validate with experimental IC₅₀ data from enzyme inhibition assays .

- Reaction Pathway Prediction : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .

- Batch Variability Analysis : Characterize compound purity and stereochemistry (via chiral HPLC) to rule out impurities as confounding factors .

- Statistical Design : Apply factorial DoE (Design of Experiments) to isolate variables (e.g., pH, temperature) contributing to bioactivity discrepancies .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining regioselectivity?

Methodological Answer:

- High-Throughput Screening : Use robotic platforms to test >100 conditions (e.g., solvent, catalyst, stoichiometry) in parallel. Prioritize conditions with >80% yield and <5% byproducts .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing reaction time (e.g., from 24h to 2h) and improving selectivity .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust parameters dynamically .

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets?

Methodological Answer:

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive mechanisms .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate driving forces (e.g., hydrophobic vs. hydrogen-bonding interactions) .

- Mutagenesis Analysis : Engineer point mutations in target proteins (e.g., Ala-scanning) to identify critical residues for compound binding .

Q. How do the methoxy and hydroxy groups influence the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., demethylation or oxidation) .

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant capacity linked to phenolic -OH groups .

- Computational Stability Prediction : Calculate bond dissociation energies (BDEs) for -OCH₃ and -OH groups using DFT to predict susceptibility to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.